molecular formula C16H17ClN2O4 B6663130 2-[(5-Tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-chlorophenyl)acetic acid

2-[(5-Tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-chlorophenyl)acetic acid

Cat. No.: B6663130
M. Wt: 336.77 g/mol
InChI Key: VHUARVDGBAVFFG-UHFFFAOYSA-N
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Description

2-[(5-Tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-chlorophenyl)acetic acid is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-chlorophenyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-chlorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce simpler oxazole compounds.

Scientific Research Applications

2-[(5-Tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-chlorophenyl)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(5-Tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-chlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-oxoacetic acid: Shares the chlorophenyl group but lacks the oxazole ring and tert-butyl group.

    5-Tert-butyl-1,2-oxazole-3-carboxylic acid: Contains the oxazole ring and tert-butyl group but lacks the chlorophenyl group.

    2-(4-Chlorophenyl)-2-(1,2-oxazol-3-yl)acetic acid: Similar structure but with variations in the positioning of functional groups.

Uniqueness

2-[(5-Tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-chlorophenyl)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the oxazole ring, tert-butyl group, and chlorophenyl group makes it a versatile compound for various scientific and industrial uses.

Properties

IUPAC Name

2-[(5-tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-chlorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-16(2,3)12-8-11(19-23-12)14(20)18-13(15(21)22)9-4-6-10(17)7-5-9/h4-8,13H,1-3H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUARVDGBAVFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C(=O)NC(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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